B-[4-(3-Methyl-3-oxetanyl)phenyl]boronic acid
Description
B-[4-(3-Methyl-3-oxetanyl)phenyl]boronic acid (CAS: 1417887-72-9) is a boronic acid derivative featuring a 3-methyl-3-oxetanyl substituent on the para-position of the phenyl ring. The oxetane group, a four-membered oxygen-containing heterocycle, introduces unique steric and electronic properties.
Properties
CAS No. |
1431616-42-0 |
|---|---|
Molecular Formula |
C10H13BO3 |
Molecular Weight |
192.02 g/mol |
IUPAC Name |
[4-(3-methyloxetan-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-10(6-14-7-10)8-2-4-9(5-3-8)11(12)13/h2-5,12-13H,6-7H2,1H3 |
InChI Key |
CVRDDUBAXZFLGT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(COC2)C)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Comparisons
The following table summarizes key structural features and substituent effects of B-[4-(3-Methyl-3-oxetanyl)phenyl]boronic acid and related compounds:
Key Observations :
- Electronic Effects : Trifluoromethyl and fluorine substituents enhance electrophilicity of the boronic acid, improving reactivity in cross-coupling reactions . In contrast, the oxetanyl group provides mild electron donation, which may stabilize intermediates in catalytic cycles.
- This could affect reaction yields in sterically demanding applications .
Cross-Coupling Reactions
- 4-(Trifluoromethyl)phenyl boronic acid is widely used in Suzuki-Miyaura couplings to synthesize phosphine-borane derivatives under reductive conditions, achieving moderate to high yields (e.g., 63–65% in meriolin synthesis) .
Material Science
Physicochemical Properties
pKa and Solubility :
- Phenyl boronic acids generally exhibit pKa values between 8–10. The oxetanyl group’s electron-donating nature may lower the pKa slightly compared to electron-withdrawing substituents (e.g., CF₃, pKa ~8.6 for dioxane-substituted analogs) .
- The oxetane ring improves aqueous solubility relative to purely aromatic derivatives, as seen in related oxygen-containing boronic acids .
Complexation with Diols : Steric hindrance from the oxetanyl group may reduce binding constants with 1,2-diols compared to less bulky analogs. For example, phenyl boronic acid binds glucose with log K ~1.5–2.0, while sterically hindered derivatives show reduced affinity .
Q & A
Basic: What are the primary synthetic routes for preparing B-[4-(3-Methyl-3-oxetanyl)phenyl]boronic acid, and how is it characterized?
Answer:
The synthesis typically involves palladium-catalyzed borylation of halogenated precursors. For example, a substituted aryl halide (e.g., 4-bromo-3-methyl-3-oxetanylbenzene) undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts like Pd(dppf)Cl₂. Key steps include:
- Reaction conditions : 80–100°C in THF or dioxane, with KOAc as a base .
- Characterization : Confirmation via ¹H/¹³C NMR (e.g., δ 8.10 ppm for aromatic protons, δ 167.30 ppm for carbonyl groups in related analogs) and HPLC-MS for purity (>97%) .
Basic: How does this compound participate in Suzuki-Miyaura cross-coupling reactions?
Answer:
The compound acts as a nucleophile in Pd-mediated couplings with aryl/heteroaryl halides. Key considerations:
- Electrophile compatibility : Works with aryl iodides/bromides (e.g., 4-bromobenzaldehyde) but may require ligand optimization (e.g., SPhos) for sterically hindered partners.
- Reaction optimization : Use of K₂CO₃ in THF/H₂O (3:1) at 60–80°C yields biaryl products with >80% efficiency .
- Challenges : The oxetane ring may influence steric hindrance; kinetic studies are recommended to assess coupling rates .
Advanced: What mechanistic insights exist for rhodium-catalyzed additions involving this boronic acid?
Answer:
In Rh-catalyzed conjugate additions (e.g., to α,β-unsaturated ketones), the oxetanyl group modulates regioselectivity. Key findings:
- Mechanism : Transmetalation of the boronic acid to Rh(I) forms an aryl-Rh species, which undergoes 1,4-addition to electrophiles. The oxetane’s electron-donating effect stabilizes intermediates, favoring β-addition .
- Kinetic control : Lower temperatures (0–25°C) enhance enantioselectivity in asymmetric variants (e.g., with chiral ligands like BINAP) .
Advanced: How does structural modification of the oxetanyl group impact reactivity compared to other boronic acids?
Answer:
The 3-methyl-3-oxetanyl substituent introduces unique steric and electronic effects:
Advanced: What methodologies are used to study its interactions with glycoproteins or tubulin?
Answer:
- Surface plasmon resonance (SPR) : Measures binding affinity to glycoproteins (e.g., fetuin) via boronate-diol ester formation. Reported Kd values for analogs range from 10⁻⁶–10⁻⁴ M .
- Tubulin polymerization assays : IC₅₀ values (e.g., 21–22 μM for related cis-stilbene boronic acids) indicate inhibition via covalent binding to β-tubulin’s colchicine site .
- Apoptosis assays : Flow cytometry (FACScan) reveals Jurkat cell apoptosis induction at >10⁻⁸ M concentrations after 8-hour exposure .
Advanced: How do reaction conditions (temperature, catalyst) influence its performance in copper-promoted C–heteroatom couplings?
Answer:
Data from copper-mediated reactions (e.g., C–O/N bond formation):
| Condition | Effect on Yield | Optimal Range | Notes |
|---|---|---|---|
| Temperature | ↑ from 25°C to 80°C | 60–80°C | Higher temps favor oxidative addition |
| Catalyst (Cu source) | Cu(OAc)₂ > CuI | 10 mol% Cu(OAc)₂ | Ligands (e.g., phenanthroline) improve efficiency |
| Base | K₃PO₄ > Et₃N | 2 equiv K₃PO₄ | Polar aprotic solvents (DMF) preferred |
Yields for C–N couplings with anilines reach 70–85% under optimized conditions .
Advanced: What computational or spectroscopic tools elucidate its electronic structure and reactivity?
Answer:
- DFT calculations : Predict boron’s Lewis acidity (pKa ~8.5) and charge distribution, correlating with NMR shifts (¹¹B NMR: δ 28–32 ppm) .
- X-ray crystallography : Resolves the oxetane ring’s chair conformation and boron’s trigonal planar geometry .
- IR spectroscopy : B–O stretches at 1340–1380 cm⁻¹ confirm boronate ester formation in diol-binding studies .
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